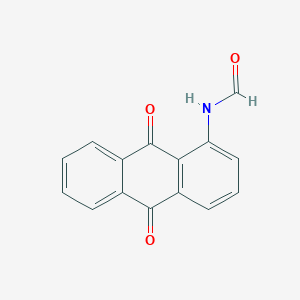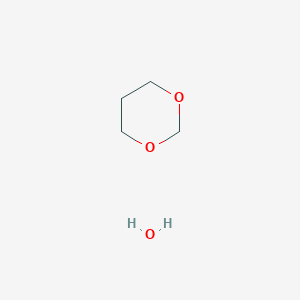
2-(1-Methylbutyl)thiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylbutyl)thiazolidine is a heterocyclic organic compound with the molecular formula C₈H₁₇NS It features a five-membered ring containing sulfur and nitrogen atoms, making it a member of the thiazolidine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylbutyl)thiazolidine typically involves the reaction of 1-methylbutylamine with a suitable thioaldehyde or thione. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the yield and selectivity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions, click chemistry, or green chemistry approaches to improve the efficiency, selectivity, and environmental impact of the synthesis process .
化学反应分析
Types of Reactions
2-(1-Methylbutyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon or nitrogen atoms in the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the thiazolidine ring .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiazolidines, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(1-Methylbutyl)thiazolidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of biocides, fungicides, and chemical reaction accelerators.
作用机制
The mechanism of action of 2-(1-Methylbutyl)thiazolidine involves its interaction with specific molecular targets and pathways. It can activate or inhibit various enzymes and receptors, leading to its diverse biological effects. For example, it may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines .
相似化合物的比较
Similar Compounds
Similar compounds to 2-(1-Methylbutyl)thiazolidine include other thiazolidines and thiazoles, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Uniqueness
Its specific structure allows for a diverse range of chemical reactions and interactions with molecular targets, making it a versatile compound in scientific research and industrial applications .
属性
CAS 编号 |
40790-75-8 |
|---|---|
分子式 |
C8H17NS |
分子量 |
159.29 g/mol |
IUPAC 名称 |
2-pentan-2-yl-1,3-thiazolidine |
InChI |
InChI=1S/C8H17NS/c1-3-4-7(2)8-9-5-6-10-8/h7-9H,3-6H2,1-2H3 |
InChI 键 |
KEJJWLNKKYPOIN-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)C1NCCS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[(6-Hydroxyhexyl)oxy]nonanoic acid](/img/structure/B14667179.png)
![4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14667182.png)
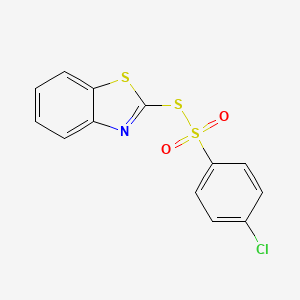
![3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14667192.png)
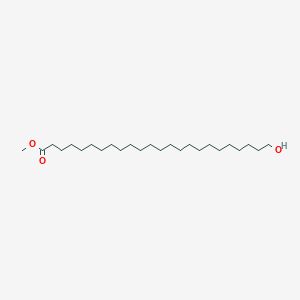
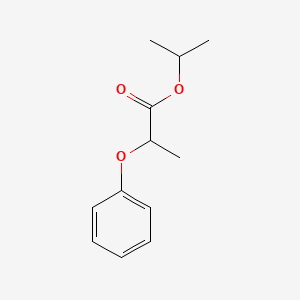
![11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one](/img/structure/B14667212.png)
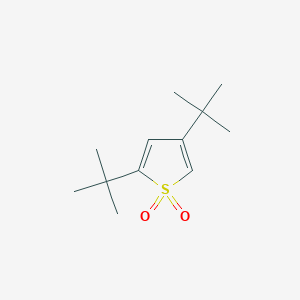
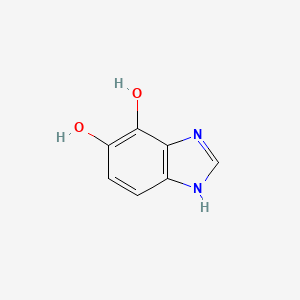
![5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14667232.png)
